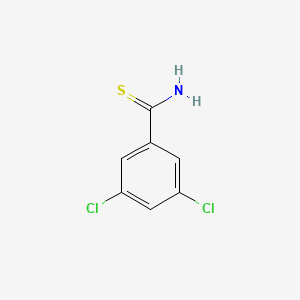

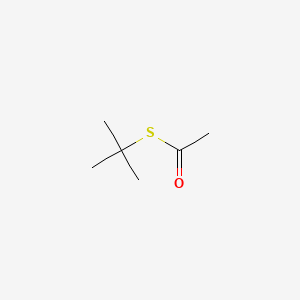

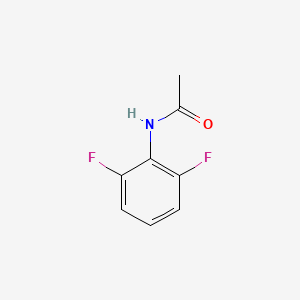

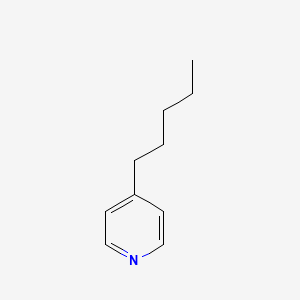

![molecular formula C8H8N2 B1585894 6-Méthylimidazo[1,2-a]pyridine CAS No. 874-38-4](/img/structure/B1585894.png)

6-Méthylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

6-Methylimidazo[1,2-a]pyridine (6-MIP) is a heterocyclic aromatic compound that is widely used in scientific research. It is a member of the imidazopyridine family, and is often used as a model compound for the study of carcinogenic aromatic amines. It has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Applications antivirales

Les dérivés de 6-méthylimidazo[1,2-a]pyridine ont été étudiés pour leurs propriétés antivirales potentielles. La structure de ces composés permet l'inhibition de la réplication virale en interférant avec le matériel génétique viral ou les protéines nécessaires à la reproduction du virus .

Médicaments anti-ulcéreux

Ce composé a été utilisé dans le développement de médicaments anti-ulcéreux. Sa capacité à moduler la sécrétion d'acide gastrique en fait un candidat précieux pour le traitement de conditions comme les ulcères peptiques .

Agents antibactériens

La recherche a indiqué que la this compound peut servir d'échafaudage pour créer de nouveaux agents antibactériens. Son mécanisme implique souvent la perturbation de la synthèse de la paroi cellulaire bactérienne ou de la synthèse des protéines .

Thérapeutiques anticancéreuses

La structure unique de la this compound a été exploitée dans la conception de médicaments anticancéreux. Ces composés peuvent cibler et inhiber des enzymes spécifiques ou des voies de signalisation impliquées dans la prolifération des cellules cancéreuses .

Traitements antifongiques

Comme pour les applications antibactériennes, les dérivés de this compound se sont révélés prometteurs comme agents antifongiques. Ils agissent en ciblant la membrane cellulaire ou les enzymes essentielles dans les cellules fongiques .

Agents antituberculeux

Des développements récents ont mis en évidence l'efficacité des analogues de l'imidazo[1,2-a]pyridine contre la tuberculose multirésistante (MDR-TB) et la tuberculose extrêmement résistante aux médicaments (XDR-TB). Ces composés sont examinés de manière critique pour leur relation structure-activité et leur mode d'action dans la découverte de médicaments contre la tuberculose .

Inhibiteurs des kinases dépendantes des cyclines

Les imidazo[1,2-a]pyridines ont été décrites comme des inhibiteurs des kinases dépendantes des cyclines (CDK). Les CDK sont essentielles à la régulation du cycle cellulaire, et leur inhibition peut arrêter la croissance des cellules cancéreuses .

Modulateurs du récepteur GABA A

Ces composés ont également été identifiés comme des modulateurs du récepteur GABA A, qui est une cible importante pour les médicaments sédatifs et anxiolytiques. La modulation de ce récepteur peut avoir des effets thérapeutiques sur l'anxiété et les troubles du sommeil .

Mécanisme D'action

Target of Action

6-Methylimidazo[1,2-a]pyridine primarily targets DNA within cells. This compound is known to intercalate into the DNA structure, disrupting the normal function of the genetic material. By inserting itself between the base pairs of DNA, 6-Methylimidazo[1,2-a]pyridine can cause mutations and interfere with DNA replication and transcription processes .

Mode of Action

The interaction of 6-Methylimidazo[1,2-a]pyridine with DNA involves the formation of covalent bonds with nucleophilic sites on the DNA bases. This covalent bonding leads to the formation of DNA adducts, which are bulky lesions that distort the DNA helix. These distortions can block the progression of DNA polymerases during replication and transcription, leading to errors in genetic information processing .

Biochemical Pathways

6-Methylimidazo[1,2-a]pyridine affects several biochemical pathways, particularly those involved in DNA repair and cell cycle regulation. The presence of DNA adducts triggers the activation of the nucleotide excision repair (NER) pathway, which attempts to remove the adducts and restore normal DNA structure. If the damage is extensive, it can lead to the activation of apoptosis pathways, resulting in programmed cell death .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 6-Methylimidazo[1,2-a]pyridine influence its bioavailability and overall effectiveness. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high DNA content. It undergoes metabolic activation in the liver, where it is converted into reactive intermediates that can form DNA adducts. The excretion of 6-Methylimidazo[1,2-a]pyridine and its metabolites occurs primarily through the urine .

Result of Action

The molecular and cellular effects of 6-Methylimidazo[1,2-a]pyridine’s action include the induction of mutations, chromosomal aberrations, and cell death. The formation of DNA adducts can lead to point mutations, insertions, deletions, and other genetic alterations. These mutations can disrupt normal cellular functions and contribute to the development of cancer. Additionally, the activation of apoptosis pathways in response to extensive DNA damage can result in the elimination of damaged cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 6-Methylimidazo[1,2-a]pyridine. For instance, acidic conditions can enhance the reactivity of 6-Methylimidazo[1,2-a]pyridine with DNA, increasing the formation of DNA adducts. Similarly, higher temperatures can accelerate the metabolic activation of the compound, leading to increased DNA damage. The presence of antioxidants and other protective agents can mitigate the harmful effects of 6-Methylimidazo[1,2-a]pyridine by neutralizing reactive intermediates .

: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents

Analyse Biochimique

Biochemical Properties

6-Methylimidazo[1,2-a]pyridine plays a role in various biochemical reactions, particularly those involving metabolic activation. It is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP1A1, which convert it into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially initiating carcinogenesis . The interactions between 6-Methylimidazo[1,2-a]pyridine and these enzymes are critical for its bioactivation and subsequent biological effects.

Cellular Effects

6-Methylimidazo[1,2-a]pyridine affects various types of cells and cellular processes. It has been shown to induce DNA damage in liver cells, leading to mutations and potentially contributing to liver cancer . Additionally, it can influence cell signaling pathways, such as the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a role in inflammation and immune responses . The compound also affects gene expression and cellular metabolism, further contributing to its carcinogenic potential.

Molecular Mechanism

The molecular mechanism of 6-Methylimidazo[1,2-a]pyridine involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to DNA, forming adducts that cause mutations . Additionally, 6-Methylimidazo[1,2-a]pyridine can inhibit or activate various enzymes, influencing cellular processes such as apoptosis and cell proliferation . Changes in gene expression resulting from these interactions further contribute to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methylimidazo[1,2-a]pyridine can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term exposure to 6-Methylimidazo[1,2-a]pyridine has been shown to cause persistent DNA damage and alterations in cellular function . These temporal effects are important for understanding the compound’s potential long-term impact on health.

Dosage Effects in Animal Models

The effects of 6-Methylimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, the compound may cause minimal DNA damage and cellular changes . At higher doses, it can induce significant toxicity, including liver damage and increased risk of cancer . Threshold effects and toxic responses observed in these studies are crucial for determining safe exposure levels.

Metabolic Pathways

6-Methylimidazo[1,2-a]pyridine is involved in metabolic pathways that include its activation by cytochrome P450 enzymes and subsequent detoxification by phase II enzymes such as glutathione S-transferases . These pathways influence the compound’s metabolic flux and the levels of its metabolites. Understanding these pathways is essential for evaluating the compound’s overall impact on metabolism.

Transport and Distribution

Within cells and tissues, 6-Methylimidazo[1,2-a]pyridine is transported and distributed through interactions with various transporters and binding proteins . These interactions affect its localization and accumulation, influencing its biological activity. The compound’s distribution patterns are important for understanding its potential sites of action and toxicity.

Subcellular Localization

The subcellular localization of 6-Methylimidazo[1,2-a]pyridine is influenced by targeting signals and post-translational modifications . It can accumulate in specific compartments or organelles, affecting its activity and function. Understanding its localization is crucial for elucidating its mechanisms of action and potential cellular targets.

Propriétés

IUPAC Name |

6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVFDPQDGZSLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377403 | |

| Record name | 6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-38-4 | |

| Record name | 6-Methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.